molecular formula C5H14O2Si B7803592 Diethoxy-methyl-silane

Diethoxy-methyl-silane

Cat. No.: B7803592
M. Wt: 134.25 g/mol
InChI Key: SOGIFFQYRAXTDR-UHFFFAOYSA-N
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Description

Diethoxy-methyl-silane is an organosilicon compound with the chemical formula C5H14O2Si. It is a colorless, clear liquid that is primarily used as a reagent in various chemical reactions. The compound is known for its versatility in organic synthesis, particularly in the preparation of other organosilicon compounds and in reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxy-methyl-silane can be synthesized through the hydrosilylation of vinyl ethers with methyldiethoxysilane. This reaction typically requires a catalyst, such as a platinum complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced through the direct reaction of silicon with ethanol in the presence of a catalyst. This method is favored for its simplicity and cost-effectiveness. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethoxy-methyl-silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethoxy-methyl-silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. This hydride transfer is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond, making it more reactive. The compound can also form stable silicon-oxygen bonds, which are crucial in its applications in adhesives and coatings .

Comparison with Similar Compounds

Uniqueness: Diethoxy-methyl-silane is unique due to its combination of ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in selective reduction reactions and in the formation of stable organosilicon compounds .

Properties

IUPAC Name

diethoxy(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGIFFQYRAXTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[SiH](C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-62-1
Record name Methyldiethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethoxy-methyl-silane
Reactant of Route 2
Diethoxy-methyl-silane
Reactant of Route 3
Diethoxy-methyl-silane
Reactant of Route 4
Diethoxy-methyl-silane

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